molecular formula C17H21N5 B14496563 N-Benzyl-9-pentyl-9H-purin-6-amine CAS No. 64498-15-3

N-Benzyl-9-pentyl-9H-purin-6-amine

Cat. No.: B14496563
CAS No.: 64498-15-3
M. Wt: 295.4 g/mol
InChI Key: HBHCKSJYIPCVQS-UHFFFAOYSA-N
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Description

N-Benzyl-9-pentyl-9H-purin-6-amine is a chemical compound with the molecular formula C17H21N5 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-9-pentyl-9H-purin-6-amine typically involves the alkylation of a purine derivative. One common method is the reaction of 9H-purin-6-amine with benzyl bromide and pentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-9-pentyl-9H-purin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Benzyl-9-pentyl-9H-purin-6-oxide, while substitution with an amine could produce this compound derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-Benzyl-9-pentyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and pentyl groups enhances its lipophilicity and potential interactions with hydrophobic regions of biological targets .

Properties

CAS No.

64498-15-3

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

N-benzyl-9-pentylpurin-6-amine

InChI

InChI=1S/C17H21N5/c1-2-3-7-10-22-13-21-15-16(19-12-20-17(15)22)18-11-14-8-5-4-6-9-14/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,18,19,20)

InChI Key

HBHCKSJYIPCVQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3

Origin of Product

United States

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